

Biophysical Characterization of JAK2 JH2 Binder-1: A Technical Overview

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Compound of Interest

Compound Name: JAK2 JH2 binder-1

Cat. No.: B10830884

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characteristics of **JAK2 JH2 binder-1**, a potent and selective ligand for the pseudokinase domain (JH2) of Janus Kinase 2 (JAK2). Understanding the binding properties of this molecule is crucial for its application in research and as a potential therapeutic agent for myeloproliferative neoplasms. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological and experimental frameworks.

Core Biophysical Data

JAK2 JH2 binder-1, also identified as compound 11 in seminal research, demonstrates high-affinity binding to the wild-type (WT) JAK2 JH2 domain.^{[1][2]} The key binding parameter is summarized below.

Parameter	Value	Target Domain
Dissociation Constant (Kd)	37.1 nM	JAK2 JH2 (WT)

This potent binding affinity establishes **JAK2 JH2 binder-1** as a valuable tool for studying the function and therapeutic targeting of the JAK2 pseudokinase domain.

Experimental Protocols

The primary method used to determine the binding affinity of **JAK2 JH2 binder-1** was a Fluorescence Polarization (FP) assay.

Fluorescence Polarization (FP) Assay Protocol

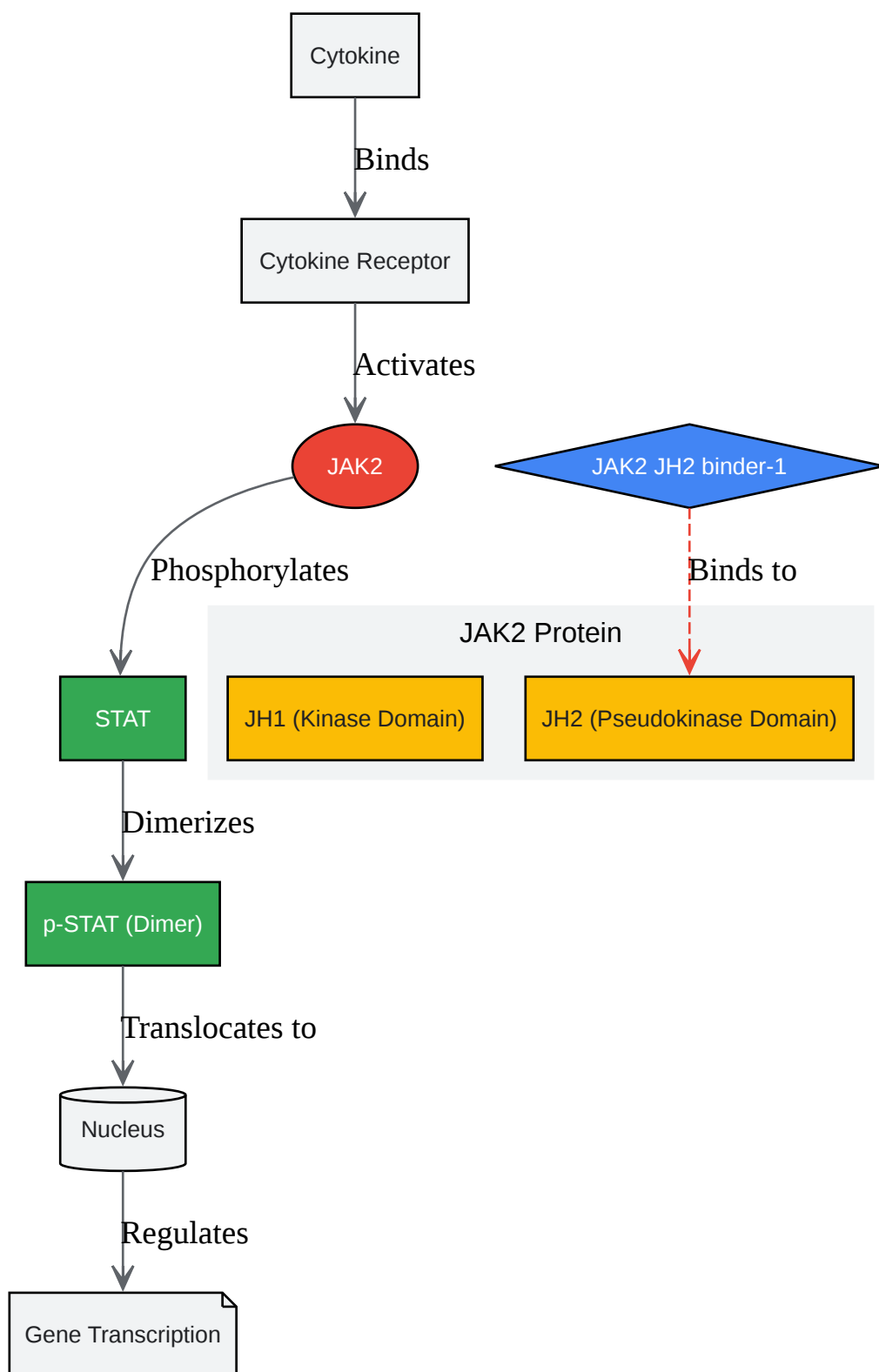
This competitive binding assay measures the displacement of a fluorescently labeled probe from the JAK2 JH2 domain by a competing ligand (**JAK2 JH2 binder-1**).

- Reagents and Materials:
 - Recombinant wild-type JAK2 JH2 protein.
 - A suitable fluorescent probe with known affinity for the JAK2 JH2 domain.
 - **JAK2 JH2 binder-1** (compound 11) serially diluted to various concentrations.
 - Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
 - Black, low-volume 384-well plates.
 - A plate reader capable of measuring fluorescence polarization.
- Assay Procedure:
 - A fixed concentration of the fluorescent probe and the JAK2 JH2 protein are incubated together in the assay buffer to form a complex. This results in a high fluorescence polarization signal.
 - Increasing concentrations of **JAK2 JH2 binder-1** are added to the wells containing the pre-formed protein-probe complex.
 - The plate is incubated to allow the binding reaction to reach equilibrium.
 - As **JAK2 JH2 binder-1** displaces the fluorescent probe from the JAK2 JH2 domain, the rotational freedom of the probe increases, leading to a decrease in the fluorescence polarization signal.

- The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
- Data Analysis:
 - The data is plotted as fluorescence polarization versus the logarithm of the concentration of **JAK2 JH2 binder-1**.
 - The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
 - The dissociation constant (K_d) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and K_d of the fluorescent probe.

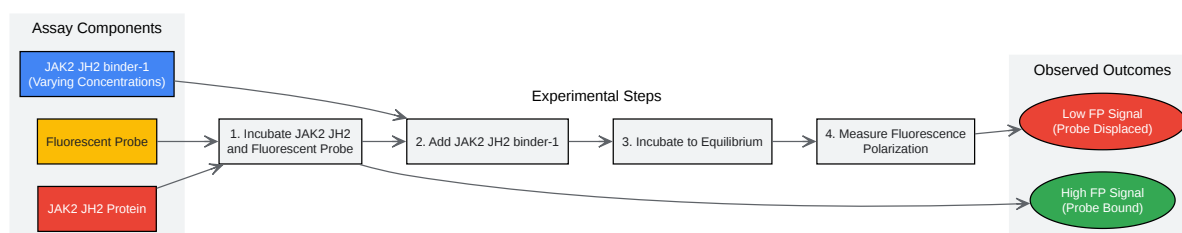
Visualizations: Pathways and Processes

To better illustrate the context and methodologies, the following diagrams are provided.



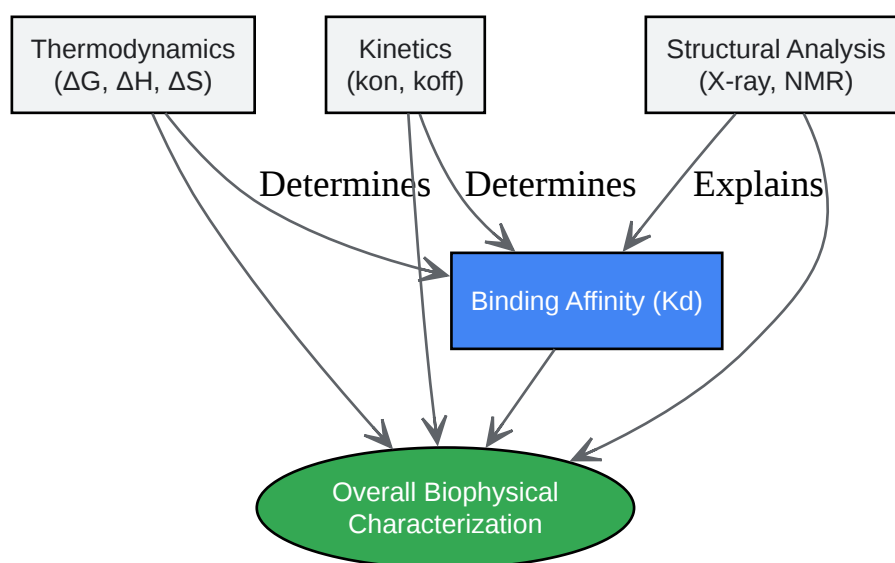
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Caption: The JAK-STAT signaling pathway, highlighting the role of JAK2 and the inhibitory action of **JAK2 JH2 binder-1**.



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Caption: A simplified workflow of the Fluorescence Polarization (FP) competitive binding assay.



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References

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